2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
Overview
Description
2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of cell growth, survival, and metabolism.
Mechanism of Action
2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine acts as a potent and selective inhibitor of 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, which is a key regulator of various cellular processes, including cell growth, survival, and metabolism. 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is activated by phosphorylation, which is mediated by upstream kinases, such as phosphoinositide 3-kinase (PI3K). 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine phosphorylates and regulates the activity of various downstream targets, including mTOR, GSK-3β, and FOXO transcription factors. Inhibition of 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine by 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce glucose levels and improve insulin sensitivity in diabetic animal models, and protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments, including its high potency and selectivity for 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One area of focus is the development of more efficient and scalable synthesis methods to produce the compound in larger quantities. Another area of research is the identification of novel therapeutic applications for the compound in other diseases, such as cardiovascular diseases and inflammatory disorders. Furthermore, the investigation of the molecular mechanisms underlying the biochemical and physiological effects of the compound may provide insights into the development of new therapeutic strategies targeting 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine signaling pathway.
Scientific Research Applications
2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the 2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine signaling pathway. In addition, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-18-24-22(26-10-4-5-11-26)17-23(25-18)27-12-14-28(15-13-27)31(29,30)21-9-8-19-6-2-3-7-20(19)16-21/h2-3,6-9,16-17H,4-5,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRLKOMMGAAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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